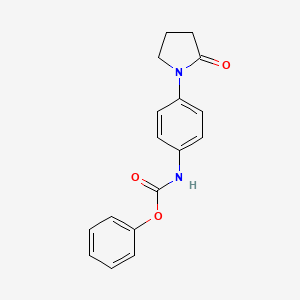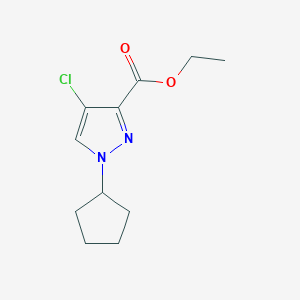
2-Aminostrychnine
Übersicht
Beschreibung
2-Aminostrychnine, also known as 2-AS or 2-amino-1,2,3,4-tetrahydro-β-carboline, is a naturally occurring alkaloid found in a variety of plant species. It is a nitrogenous base and is structurally similar to strychnine. 2-Aminostrychnine has a wide range of applications in the medical and scientific fields, including use as a neurotransmitter agonist and antagonist, as an anesthetic, and as an insecticide. It has also been studied for its potential to treat neurological disorders.
Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of Glycine Receptors 2-Aminostrychnine has been evaluated for its pharmacological activity at human α1 and α1β glycine receptors, where it demonstrated significant potency as an antagonist. This compound, along with oxime ethers of (E)-11-isonitrosostrychnine, strychnine-2-yl)propionamide, 18-oxostrychnine, and N-propylstrychnine bromide, was synthesized and tested for their ability to antagonize glycine receptors. The study found that 2-aminostrychnine and certain oxime ethers were the most potent antagonists in the series, suggesting their utility in exploring glycine receptor functions and possibly in the development of therapeutic agents targeting these receptors (Mohsen et al., 2016).
Investigations into Receptor Interactions Research into the mechanisms of receptor interaction and modulation by strychnine and its derivatives, including 2-aminostrychnine, has shed light on the complexity of neurotransmitter systems in the brain. For instance, studies on the allosteric modulation of glycine receptors reveal the potential for highly localized enhancement of inhibition, which could be advantageous in the development of treatments for CNS diseases where specific modulation of neurotransmitter activity is required. These studies contribute to a broader understanding of the inhibitory glycine receptors and their relevance in regulating physiological functions such as respiratory rhythms, motor control, and pain processing (Yevenes & Zeilhofer, 2011).
Synthetic and Pharmacological Studies Further synthetic and pharmacological investigations of strychnine analogues, including 2-aminostrychnine, have been conducted to understand their interactions with glycine and alpha7 nicotinic acetylcholine receptors. These studies are crucial for the design of novel compounds with potential therapeutic applications, providing insights into the structure-activity relationships that govern the interactions of these compounds with their receptor targets. Such research is foundational for developing new drugs that can selectively modulate the function of these receptors, offering new avenues for the treatment of neurological disorders and pain (Jensen et al., 2006).
Eigenschaften
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-10-amino-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-12-1-2-15-14(7-12)21-4-5-23-10-11-3-6-26-16-9-18(25)24(15)20(21)19(16)13(11)8-17(21)23/h1-3,7,13,16-17,19-20H,4-6,8-10,22H2/t13-,16-,17-,19-,20-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGHCWQGTHPFTE-FVWCLLPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=C5C=CC(=C7)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminostrychnine | |
CAS RN |
3215-24-5 | |
| Record name | 2-Aminostrychnine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does 2-aminostrychnine interact with its target and what are the downstream effects?
A1: 2-aminostrychnine acts as a potent antagonist of glycine receptors, primarily the α1 and α1β subtypes [, ]. It binds to the strychnine binding site on the extracellular domain of the receptor, preventing the binding of the endogenous agonist, glycine [, ]. This competitive inhibition disrupts the normal inhibitory neurotransmission mediated by glycine, leading to hyperexcitability in the central nervous system [].
Q2: What is the structure-activity relationship (SAR) of 2-aminostrychnine and how do structural modifications impact its activity?
A2: The strychnine core structure is essential for the antagonistic activity of 2-aminostrychnine. Research indicates that modifications to the oxime hydroxy group at position 11 can significantly influence potency []. For instance, replacing the hydroxyl group with methyl, allyl, or propargyl ether substituents resulted in compounds with comparable or even higher antagonistic potency than strychnine itself []. These ether substituents are hypothesized to interact favorably with a lipophilic pocket within the glycine receptor binding site [].
Q3: What are the thermodynamic characteristics of 2-aminostrychnine binding to the glycine receptor?
A3: Studies investigating the thermodynamics of ligand binding to the glycine receptor have shown that the binding of 2-aminostrychnine, like other antagonists, is enthalpy-driven []. This implies that the interaction between 2-aminostrychnine and the receptor is primarily driven by the formation of favorable non-covalent bonds, such as hydrogen bonds and van der Waals interactions. Interestingly, the binding affinity of antagonists like 2-aminostrychnine decreases at higher temperatures [].
Q4: Are there any computational chemistry studies on 2-aminostrychnine and its interactions with the glycine receptor?
A4: Yes, docking studies using the crystal structure of the α3 glycine receptor have been performed with 2-aminostrychnine and its analogs []. These studies revealed that 2-aminostrychnine shares a similar binding orientation within the strychnine binding site as other potent analogs []. The computational models provide valuable insights into the specific interactions between 2-aminostrychnine and the amino acid residues lining the binding pocket.
Q5: What is known about the developmental changes in glycine receptor sensitivity to 2-aminostrychnine?
A5: Research has identified distinct glycine receptor isoforms during rat spinal cord development, exhibiting differential sensitivity to 2-aminostrychnine []. The neonatal isoform, prevalent at birth, displays lower affinity for strychnine binding compared to the adult form []. This difference in affinity suggests potential developmental regulation of glycine receptor pharmacology and highlights the importance of considering ontogenetic factors in pharmacological studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2706100.png)
![7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide](/img/structure/B2706101.png)




![3-[(3-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2706112.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2706113.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706114.png)
![N-(2-methylquinolin-4-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2706115.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2706116.png)

![[(1S,2R)-2-Pyrrolidin-1-ylcyclopentyl]methanamine](/img/structure/B2706122.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2706123.png)